molecular formula C10H19N3 B11732177 [(1-methyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

[(1-methyl-1H-pyrazol-3-yl)methyl](3-methylbutyl)amine

Cat. No.: B11732177
M. Wt: 181.28 g/mol
InChI Key: HPHOBBQPCDKBSW-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a 3-methylbutylamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methylamine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the condensation of 1-methylpyrazole with an appropriate aldehyde, followed by reductive amination to introduce the 3-methylbutylamine group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (1-methyl-1H-pyrazol-3-yl)methylamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrazole: A simpler pyrazole derivative with similar structural features.

    3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 3-methylbutylamine group makes it a valuable compound for various research and industrial applications.

Biological Activity

(1-methyl-1H-pyrazol-3-yl)methylamine is an organic compound featuring a pyrazole ring and a branched alkyl amine, specifically 3-methylbutylamine. Its molecular formula is C10_{10}H19_{19}N3_3, with a molecular weight of approximately 181.28 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The unique structure of (1-methyl-1H-pyrazol-3-yl)methylamine contributes to its distinct chemical reactivity and biological properties. The following table summarizes its structural characteristics:

PropertyDescription
Molecular FormulaC10_{10}H19_{19}N3_3
Molecular Weight181.28 g/mol
Structural FeaturesPyrazole ring, branched alkyl amine

Antimicrobial Properties

Preliminary studies suggest that (1-methyl-1H-pyrazol-3-yl)methylamine exhibits antimicrobial activity. Research indicates that this compound may inhibit the growth of various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. It is believed to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

The precise mechanisms by which (1-methyl-1H-pyrazol-3-yl)methylamine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors, leading to modulation of their activity. This interaction may influence various biochemical pathways relevant to its observed antimicrobial and anti-inflammatory activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-methyl-1H-pyrazol-3-yl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
1-Methyl-1H-pyrazoleC4_4H7_7N0.66
3-MethylbutylamineC5_5H13_13N0.72
(1-Methyl-1H-pyrazol-4-yl)methanolC5_5H8_8N2_2O0.72
1-Methyl-1H-pyrazole-4-carboxylic acidC5_5H6_6N2_2O2_20.80

The comparison illustrates that the unique substitution pattern on the pyrazole ring and the incorporation of a branched alkyl amine contribute significantly to the biological activity of (1-methyl-1H-pyrazol-3-yl)methylamine.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of (1-methyl-1H-pyrazol-3-yl)methylamine:

  • Antimicrobial Study : In a controlled laboratory setting, (1-methyl-1H-pyrazol-3-yl)methylamine demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Anti-inflammatory Research : A study investigating the anti-inflammatory effects showed that treatment with this compound resulted in reduced levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-9(2)4-6-11-8-10-5-7-13(3)12-10/h5,7,9,11H,4,6,8H2,1-3H3

InChI Key

HPHOBBQPCDKBSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)C

Origin of Product

United States

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